molecular formula C12H11N3O3S B1415406 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 1105193-98-3

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1415406
CAS No.: 1105193-98-3
M. Wt: 277.3 g/mol
InChI Key: JWQQNUAMBPFIOY-UHFFFAOYSA-N
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Description

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a carboxylic acid group, and a substituted aniline moiety

Scientific Research Applications

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Biochemical Analysis

Biochemical Properties

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes that facilitate its incorporation into metabolic pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by changes in its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with specific dosages required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. Additionally, it may influence the activity of metabolic enzymes, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and distribution of the compound within the cell, ensuring its proper localization and accumulation. The compound may interact with membrane transporters, such as solute carrier proteins, which mediate its transport across cellular membranes. Additionally, binding proteins within the cell may facilitate its distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may contain specific amino acid sequences that act as targeting signals, directing it to the nucleus, mitochondria, or other organelles. Additionally, post-translational modifications, such as phosphorylation or acetylation, may influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.

    Attachment of the Substituted Aniline Moiety: This step involves the coupling of the thiazole intermediate with 4-methylphenyl isocyanate, forming the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-acetic acid
  • 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-methyl ester

Uniqueness

Compared to similar compounds, 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, allows for additional interactions in biological systems, enhancing its potential as a versatile research tool.

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7-2-4-8(5-3-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQQNUAMBPFIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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